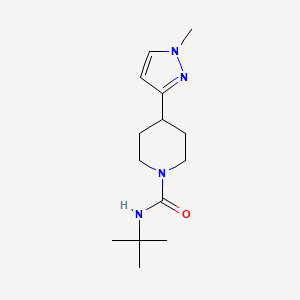![molecular formula C23H23NO3S B6427533 N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide CAS No. 2034242-50-5](/img/structure/B6427533.png)
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a xanthene core linked to a thiophene ring via a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach is to start with the xanthene core and introduce the carboxamide group through an amide coupling reaction. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance . The pentyl chain with a hydroxyl group can be attached through a series of alkylation and oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency. The choice of solvents and reagents would also be optimized to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution on the thiophene ring can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Oxidation of the hydroxyl group can yield a ketone or aldehyde derivative.
Reduction: Reduction of the carboxamide group can produce an amine derivative.
Substitution: Electrophilic substitution on the thiophene ring can result in halogenated or sulfonated derivatives.
Scientific Research Applications
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The xanthene core can act as a fluorescent marker, while the thiophene ring can participate in π-π interactions, enhancing binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-9H-xanthene-9-carboxamide
- N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide
Uniqueness
N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide is unique due to the specific positioning of the thiophene ring and the hydroxyl group on the pentyl chain. This configuration can influence its reactivity and binding properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c25-13-10-16(17-11-14-28-15-17)9-12-24-23(26)22-18-5-1-3-7-20(18)27-21-8-4-2-6-19(21)22/h1-8,11,14-16,22,25H,9-10,12-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBPFAWNADYQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC(CCO)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl}-4-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427457.png)
![4-methyl-1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B6427460.png)

![2-(1H-indol-1-yl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6427467.png)
![5-(2-chlorobenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6427475.png)
![2-[(4-fluorophenyl)sulfanyl]-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6427480.png)
![2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B6427487.png)
![2,4-difluoro-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]benzamide](/img/structure/B6427496.png)
![2-(4-fluorophenoxy)-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]acetamide](/img/structure/B6427504.png)
![N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6427506.png)
![2-{1-oxo-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-2-yl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B6427510.png)
![1,3-dimethyl-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B6427520.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide](/img/structure/B6427521.png)
![4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6427534.png)
